Product packaging for 2-(Chlorothiophen-2-ylphosphoryl)thiophene(Cat. No.:CAS No. 93973-60-5)

2-(Chlorothiophen-2-ylphosphoryl)thiophene

Cat. No.: B15196453
CAS No.: 93973-60-5
M. Wt: 248.7 g/mol
InChI Key: WVOFHDINDBSIJZ-UHFFFAOYSA-N
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Description

2-(Chlorothiophen-2-ylphosphoryl)thiophene is a high-purity chemical compound supplied for research use only. This product is intended solely for laboratory research and development purposes and is not classified as a drug, medical device, or cosmetic. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. As a sophisticated heterocyclic building block, this compound is of significant interest in advanced material science. Its molecular structure, incorporating both thiophene and phosphoryl groups, suggests potential utility in the synthesis of novel organic semiconductors, ligands for catalysis, and conductive polymers. The presence of reactive sites allows for further functionalization, making it a valuable intermediate for constructing complex molecular architectures. Researchers can leverage this compound to develop new materials with tailored electronic or optical properties. Handle with care. Refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Researchers are responsible for ensuring that their work complies with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClOPS2 B15196453 2-(Chlorothiophen-2-ylphosphoryl)thiophene CAS No. 93973-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93973-60-5

Molecular Formula

C8H6ClOPS2

Molecular Weight

248.7 g/mol

IUPAC Name

2-[chloro(thiophen-2-yl)phosphoryl]thiophene

InChI

InChI=1S/C8H6ClOPS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H

InChI Key

WVOFHDINDBSIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)P(=O)(C2=CC=CS2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorothiophen 2 Ylphosphoryl Thiophene and Analogous Structures

Strategies for Carbon-Phosphorus Bond Formation in Thiophene (B33073) Systems

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Direct C-H phosphorylation represents a primary strategy for creating carbon-phosphorus bonds in thiophene systems. This approach involves the direct coupling of a P-H bond with a C-H bond of the thiophene ring, often facilitated by a transition metal catalyst. Palladium-based catalytic systems, for instance, have been effectively used for the direct arylation of thiophenes, a related C-C bond-forming reaction. These reactions typically proceed at the most electron-rich positions of the thiophene ring, which are the C2 and C5 positions. For the synthesis of thiophene derivatives, methods involving palladium-catalyzed activation of C-H bonds have been developed, showcasing the feasibility of this approach for creating complex heterocyclic structures.

Visible-light-induced methods have also emerged for C-P bond formation. For example, the phosphinylation of heteroaryl chlorides, including 2-bromothiophene (B119243), with secondary phosphine (B1218219) oxides can proceed under blue LED irradiation without the need for a transition metal or a photoredox catalyst, yielding P-chiral heteroaryl phosphine oxides.

Table 1: Conditions for Direct C-H Functionalization of Thiophene Derivatives
Reaction TypeCatalyst/ConditionsSubstratesKey FeaturesReference
Direct ArylationPalladium/phosphine catalyst, PivOH, K2CO3Thiophene derivatives, Aryl bromidesForms C-C bonds, often at C2/C5 positions. Serves as a model for C-P bond formation.
Visible-Light-Induced PhosphinylationBlue LED irradiation, NaOH, DMSO2-Bromothiophene, Chiral secondary phosphine oxidesMetal-free and photosensitizer-free synthesis of P-chiral phosphine oxides.

Electrochemical synthesis is a green and sustainable method for creating organophosphorus compounds, as it uses electricity instead of chemical oxidants or reductants to drive reactions. This technique has been successfully applied to the formation of C-P bonds in thiophene-containing molecules.

Anodic C-H phosphonylation is an effective method for introducing phosphonate (B1237965) groups onto the main chains of π-conjugated polymers like poly(3-hexylthiophene) (P3HT) and thiophene-fluorene alternating copolymers. In this process, the polymer is electrochemically oxidized at the anode, creating a reactive radical cation on the thiophene rings. This intermediate then reacts with a nucleophilic phosphorus source, such as trialkyl phosphite (B83602), to form the C-P bond.

The reaction is typically carried out in an undivided cell using electrodes like graphite (B72142) or platinum. The efficiency and degree of phosphonylation can be controlled by factors such as the concentration of additives (e.g., 2,6-lutidine), the amount of electrical charge passed, and the specific precursor polymer used. This method allows for the selective functionalization of electron-rich thiophene units within the polymer chain.

Table 2: Electrochemical Anodic Phosphonylation of Thiophene Copolymers
Precursor PolymerPhosphorus SourceKey Reaction ConditionsOutcomeReference
Poly(3-hexylthiophene) (P3HT)Trialkyl phosphiteAnodic oxidation in the presence of non-nucleophilic dopantsSuccessful introduction of phosphonate moieties into the polymer main chain.
Thiophene–fluorene alternating copolymers (P(Fl-Th))Triethyl phosphiteConstant-current electrolysis, presence of 2,6-lutidineSubstitution degree up to 0.83, selectively on thiophene rings.
Thiophene–fluorene alternating copolymers (P(Fl-Th))P(OnBu)3, P(OiPr)3, P(OC2H4Cl)3Anodic oxidationDemonstrates versatility with various trialkyl phosphites.

The mechanism of electrochemical C-P bond formation often involves radical intermediates. In anodic phosphonylation, the initial step is the one-electron oxidation of the aromatic ring (e.g., thiophene) at the anode to form a radical cation. This electrophilic radical cation is then susceptible to attack by a nucleophilic phosphorus reagent.

In related nickel-catalyzed cross-coupling reactions, radical pathways are also crucial. Low-valent nickel species can activate alkyl or aryl halides to generate carbon-centered radicals. These radicals can then be captured at a metal center before reductive elimination forms the final product. While not strictly electrochemical, these mechanisms highlight the importance of radical intermediates in C-P coupling, which can be generated through various means, including photochemical and electrochemical strategies. The formation of a radical cation intermediate has been suggested for the electrochemical C-H phosphorylation of heteroaromatic compounds like furan (B31954) and thiophene.

Electrochemical Approaches to Organophosphorus Thiophenes

Formation of the Phosphoryl Moiety within Thiophene-Containing Precursors

Another fundamental approach to synthesizing these target molecules involves starting with a thiophene precursor and constructing the phosphoryl group upon it. This often involves the reaction of a thiophene-based organometallic reagent with a suitable phosphorus electrophile.

A classic and robust method for forming C-P bonds is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a halophosphine or phosphoryl chloride. For thiophene-containing structures, this involves first preparing a thienyl organometallic species.

For example, diphenyl(2-thienyl)phosphine oxide can be synthesized by first generating a Grignard reagent from 2-bromothiophene and magnesium. This 2-thienylmagnesium bromide is then treated with a halophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), to form diphenyl(2-thienyl)phosphine. The subsequent oxidation of the phosphine, often with a mild oxidant like hydrogen peroxide or simply air, yields the final phosphine oxide.

This strategy leverages the nucleophilic character of the carbon atom in the organometallic reagent, which attacks the electrophilic phosphorus atom of the halophosphine, displacing the halide to form the C-P bond. The choice of organometallic reagent is crucial; organolithium reagents are generally more reactive than Grignard reagents. Care must be taken to perform these reactions under anhydrous conditions, as organometallic reagents are strong bases and will react readily with water or other protic solvents.

Oxidation of Thiophene-Substituted Phosphines to Phosphine Oxides

A fundamental step in forming the phosphoryl group in the target molecule is the oxidation of a corresponding thiophene-substituted phosphine. Tertiary phosphines are generally oxidized to produce tertiary phosphine oxides. wikipedia.org This transformation is a common and often spontaneous reaction when phosphines are exposed to air. wikipedia.org

The direct oxidation of thiophenes typically results in thiophene-S-oxides or thiophene-S,S-dioxides, where the sulfur atom of the ring is oxidized. mdpi.orgsemanticscholar.org To achieve oxidation at the phosphorus center without affecting the thiophene ring, controlled conditions and specific oxidizing agents are employed. While simple aerial oxidation is often sufficient, other reagents can be utilized for this conversion. wikipedia.org For instance, the oxidation of 2,5-bis(tert-butyl)thiophene with meta-chloroperoxybenzoic acid in the presence of BF₃·Et₂O has been used to synthesize the corresponding thiophene-S-oxide, highlighting methods to control oxidation sites. mdpi.org

Metal-Free P-Arylation and In Situ Oxidation Routes

Recent advancements have focused on metal-free approaches to form carbon-phosphorus bonds, which can be subsequently oxidized. Visible-light photoredox catalysis offers a mild, metal-free method for the oxidative coupling of diaryl phosphine oxides and arylacetylenes, leading to β-ketophosphine oxides. rsc.orgresearchgate.net This type of protocol represents a regioselective 1,2-difunctionalization of arylacetylenes. rsc.org Another metal-free strategy involves the use of arynes for C-P bond construction, providing a competent process for the synthesis of aryl-phosphine oxides. nih.gov These methods avoid the harsh conditions often associated with traditional transition-metal-catalyzed P-arylation reactions. nih.gov

Utility of Thionating Agents in Phosphorus Chemistry (e.g., Lawesson's Reagent)

Thionating agents are crucial in phosphorus chemistry for converting phosphoryl (P=O) groups to thiophosphoryl (P=S) groups, or for creating P=S bonds from other precursors. Lawesson's reagent (LR) is a prominent, mild, and convenient thionating agent. organic-chemistry.orgwikipedia.org It is widely used to prepare thioamides, thioesters, and thioketones from their corresponding carbonyl compounds. organic-chemistry.org

In phosphorus chemistry, Lawesson's reagent facilitates the synthesis of various organothiophosphorus compounds. nih.gov For example, it is used in the synthesis of α,β-unsaturated phosphine sulfides. organic-chemistry.org The mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides (R-PS₂), which then react with the substrate. wikipedia.org The driving force for the reaction is the formation of a stable P=O bond in a cycloreversion step. organic-chemistry.orgnih.gov While phosphorus pentasulfide (P₄S₁₀) is another common thionating agent, reactions with Lawesson's reagent typically require milder conditions. organic-chemistry.orgnih.gov Lawesson's reagent is also utilized in the synthesis of thiophenes themselves via the Paal-Knorr synthesis. organic-chemistry.orguobaghdad.edu.iq

Construction and Functionalization of the Thiophene Ring System

The thiophene rings are the foundational components of the target molecule. Their synthesis and functionalization, particularly halogenation, are critical steps.

Synthesis of Halogenated Thiophene Starting Materials (e.g., 2-Chlorothiophene)

2-Chlorothiophene (B1346680) is a key precursor for the target molecule. Several methods exist for its synthesis. One patented approach involves the chlorination of thiophene using chlorine generated in situ from hydrogen peroxide and concentrated hydrochloric acid. google.com This reaction is conducted at low temperatures (-10 to 0 °C) to ensure high selectivity and yield. google.com Another method involves the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile. chemicalbook.com Furthermore, 2-chloromethylthiophene can be prepared by reacting thiophene with hydrogen chloride and formaldehyde. orgsyn.org The development of manufacturing routes for various halogenated 2-thiophenecarboxylic acid derivatives has been a focus for creating building blocks for agrochemicals. beilstein-journals.org

Below is a table summarizing various synthetic conditions for 2-chlorothiophene.

Table 1: Synthetic Methods for 2-Chlorothiophene
Reagents Solvent Temperature Yield Reference
Thiophene, H₂O₂, HCl (conc.), Triethylamine (B128534) None -10 to 0 °C 96.4% google.com
Thiophene, N-chloro-N-(phenylsulfonyl)benzenesulfonamide Acetonitrile 20-25 °C 95.2% chemicalbook.com

Cyclization Reactions for Thiophene Ring Formation (e.g., Gewald, Paal)

Named reactions provide versatile routes to substituted thiophenes.

The Gewald reaction is a multicomponent condensation that produces polysubstituted 2-aminothiophenes. wikipedia.org It involves the reaction of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction proceeds through an initial Knoevenagel condensation. wikipedia.orgthieme-connect.com Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene compounds by varying the starting carbonyl and α-cyanoester components. arkat-usa.org

The Paal-Knorr thiophene synthesis is another cornerstone method, which allows for the formation of thiophenes through the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org Commonly used sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq These reagents act as both sulfurizing and dehydrating agents. organic-chemistry.orguobaghdad.edu.iq The reaction is versatile, accommodating a wide range of substituents on the dicarbonyl starting material. wikipedia.org

The following table provides a comparison of the Gewald and Paal-Knorr reactions.

Table 2: Comparison of Gewald and Paal-Knorr Thiophene Syntheses
Feature Gewald Reaction Paal-Knorr Synthesis
Key Reactants Ketone/aldehyde, α-cyanoester, elemental sulfur, base wikipedia.org 1,4-dicarbonyl compound, sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) organic-chemistry.orgwikipedia.org
Product Polysubstituted 2-aminothiophene organic-chemistry.org Substituted thiophene wikipedia.org
Key Intermediate Knoevenagel condensation product wikipedia.org Thioketone intermediate (postulated) wikipedia.org
Advantages Multicomponent reaction, high diversity High versatility with various dicarbonyls wikipedia.org

Advanced Coupling and Functionalization Protocols for Thiophene-Phosphorus Architectures

Creating the P-C bond between the thiophene ring and the central phosphorus atom often requires advanced coupling strategies. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For instance, a protocol for the P-arylation of secondary phosphine oxides with aryl halides has been developed using inexpensive heterogeneous nickel catalysts, such as Ni/CeO₂ or Ni/Al₂O₃. rsc.org This method avoids the need for additional ligands and works with a range of aryl bromides and iodides. rsc.org

Direct C-H phosphorylation of heterocycles like thiophene is an increasingly important strategy. researchgate.net This approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation) and offers a more atom-economical route to the desired products. Electrosynthesis has emerged as a sustainable method for C-H/P-H cross-coupling reactions. researchgate.net These modern techniques provide efficient and direct access to complex thiophene-phosphorus architectures. researchgate.net

Multicomponent Reaction Approaches to Functionalized Heterocyclic Phosphonates

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. This approach is highly valued for its efficiency and atom economy. In the context of heterocyclic phosphonates, the Kabachnik-Fields reaction is a prominent example. nih.govsemanticscholar.orgrgmcet.edu.inmdpi.comorganic-chemistry.orgresearchgate.net

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, such as a dialkyl phosphite, to yield α-aminophosphonates. nih.govsemanticscholar.orgorganic-chemistry.org The reaction mechanism can proceed through two primary pathways, depending on the nature of the reactants. One pathway involves the initial formation of an imine from the carbonyl and amine, followed by the nucleophilic addition of the phosphite. The alternative pathway begins with the formation of an α-hydroxyphosphonate from the carbonyl and phosphite, which is then substituted by the amine. nih.govsemanticscholar.org

While specific examples detailing the synthesis of 2-(chlorothiophen-2-ylphosphoryl)thiophene via a one-pot multicomponent reaction are not prevalent in the literature, the synthesis of analogous α-aminothienylphosphonates using this methodology has been explored. For instance, the reaction of a thiophene aldehyde, an amine, and diethyl phosphite can be employed to generate the corresponding α-aminophosphonate. The versatility of the Kabachnik-Fields reaction allows for the use of various substituted thiophene aldehydes and a wide range of amines, offering a pathway to a diverse library of thiophene-containing phosphonates. The reaction conditions can be optimized by using different catalysts, including Lewis acids, or by employing solvent-free and microwave-assisted conditions to enhance reaction rates and yields. nih.govsemanticscholar.orgmdpi.com

Table 1: Examples of Catalysts Used in Kabachnik-Fields Reactions for the Synthesis of α-Aminophosphonates

CatalystReaction ConditionsReference
Magnesium PerchlorateSolvent-free, room temperature or heating researchgate.net
Indium(III) ChlorideSonication organic-chemistry.org
FeCl3THF solvent researchgate.net
Amberlyst-15Microwave irradiation researchgate.net
Triton X-10070°C researchgate.net
TetramethylguanidineToluene mdpi.com
Iodine- mdpi.com

Palladium-Catalyzed Cross-Coupling for C-P and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of complex organophosphorus compounds, including those containing thiophene moieties.

The direct formation of a C-P bond between a halo-heterocycle and a secondary phosphine oxide represents a highly efficient route to tertiary phosphine oxides. Palladium catalysts, in conjunction with suitable ligands, are effective in mediating this transformation. For the synthesis of thiophene-containing phosphine oxides, a 2-halothiophene, such as 2-chlorothiophene, can be coupled with a secondary phosphine oxide.

The catalytic cycle typically involves the oxidative addition of the halothiophene to the Pd(0) complex, followed by coordination of the secondary phosphine oxide and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. This methodology offers a direct and versatile approach to a wide range of substituted thiophenylphosphine oxides.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds and has been extensively used in the synthesis of conjugated polymers. nih.govfrontiersin.orgresearchgate.netntnu.norsc.org In the context of thiophene-containing systems, this reaction can be employed to create polymers with thiophene units in the main chain. For example, the polymerization of a thiophene bis(boronic acid) derivative with a dihaloaromatic compound can lead to the formation of a thiophene-containing conjugated polymer. nih.govfrontiersin.orgresearchgate.netrsc.org

To incorporate phosphorus into such polymers, a monomer bearing a phosphonate or phosphine oxide group can be utilized. For instance, a dihalothiophene monomer functionalized with a phosphonate group could be copolymerized with a thiophene bis(boronic acid) to yield a polythiophene with phosphorus-containing side chains. The properties of the resulting polymer can be tuned by varying the nature of the substituents on the thiophene ring and the phosphorus atom. A highly active catalyst system is often key to achieving high molecular weight polymers with good yields. nih.govfrontiersin.orgntnu.no

Table 2: Catalyst Systems for Suzuki-Miyaura Polymerization of Thiophene Derivatives

Catalyst SystemMonomersKey FeaturesReference
Pd(0) / Phosphine-based bulky ligandThiophene boronic acid pinacol (B44631) ester and aryl/thienyl halidesEfficient for linear and hyperbranched polymers, lower catalyst loading, shorter reaction times. nih.govfrontiersin.org
Pd(PPh3)42,5-thiophenebis(boronic acid pinacol ester)s and aryl dibromidesUsed for obtaining high molecular weight polymers. researchgate.net
XPhos precatalysts(5-formylthiophen-2-yl)boronic acid and 4-bromoanisoleHighly active catalyst system, requires optimization of reaction medium. ntnu.no

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods for the formation of C-P and C-heteroatom bonds. These reactions often offer different reactivity and substrate scope. The copper-catalyzed arylation of organophosphorus compounds can be used to synthesize arylphosphonates and related derivatives.

In the context of thiophene-containing compounds, a halothiophene can be coupled with a phosphite or a secondary phosphine oxide in the presence of a copper catalyst. This approach can be particularly useful for substrates that are not amenable to palladium catalysis. The reaction mechanism is believed to involve a copper(I) species, and various copper salts and ligands can be employed to optimize the reaction conditions. This method provides a complementary strategy for the synthesis of thiophenylphosphonates and their analogs. rsc.org

Development of Stereoselective Syntheses for Chiral Organophosphorus Thiophenes

The synthesis of chiral organophosphorus compounds is of great interest due to their applications in asymmetric catalysis and medicinal chemistry. The development of stereoselective methods to control the configuration at the phosphorus center is a significant challenge.

For thiophene-containing organophosphorus compounds, stereoselectivity can be achieved through various strategies. One approach involves the use of chiral auxiliaries attached to the phosphorus atom, which direct the stereochemical outcome of subsequent reactions. Another powerful method is the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in C-P bond-forming reactions. thieme.demdpi.comresearchgate.netchemrxiv.org

For example, the asymmetric synthesis of P-chiral biaryl phosphonates can be achieved through a palladium-catalyzed intramolecular cyclization of a prochiral substrate using a chiral phosphine ligand. researchgate.net This strategy could potentially be adapted for the synthesis of chiral thiophene-containing phosphonates. Furthermore, the enantioselective C-H arylation of phosphonic diamides has been achieved using copper catalysis with chiral bisoxazoline ligands, providing a route to P-chiral compounds. nih.gov These approaches represent the forefront of research in the stereoselective synthesis of complex organophosphorus molecules and hold promise for the preparation of enantiomerically pure thiophene-containing derivatives.

Comprehensive Spectroscopic and Structural Characterization of 2 Chlorothiophen 2 Ylphosphoryl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 2-(Chlorothiophen-2-ylphosphoryl)thiophene, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a comprehensive picture of the atomic environments and their connectivity.

¹H, ¹³C, and ³¹P NMR for Proton, Carbon, and Phosphorus Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the two thiophene (B33073) rings. The protons on the thiophene ring directly attached to the phosphorus atom would likely appear as complex multiplets due to coupling with both neighboring protons and the phosphorus nucleus. Similarly, the protons on the chlorothiophene ring would show characteristic splitting patterns influenced by the chlorine substituent and the phosphorus atom.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each carbon atom in the thiophene rings is expected to have a unique chemical shift, influenced by its proximity to the sulfur atom, the phosphoryl group, and, in the case of the chlorothiophene ring, the chlorine atom. The carbon atoms directly bonded to phosphorus will exhibit splitting due to carbon-phosphorus coupling, providing valuable connectivity information.

The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. For this compound, a single resonance is expected, and its chemical shift would be characteristic of a pentavalent phosphorus atom in this specific chemical environment.

Nucleus Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H (Thiophene)7.0 - 8.0Multiplet
¹H (Chlorothiophene)6.8 - 7.5Multiplet
¹³C (Thiophene)120 - 140Doublet (for C-P) or Singlet
¹³C (Chlorothiophene)115 - 135Doublet (for C-P) or Singlet
³¹PVariesSinglet

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Determination of Molecular Connectivity and Isomerism

Analysis of the coupling constants (J-values) in the ¹H and ¹³C NMR spectra is crucial for confirming the connectivity of the atoms within the molecule. For instance, the magnitude of the proton-proton coupling constants can help to definitively assign the substitution pattern on the thiophene rings. Furthermore, the presence of long-range proton-phosphorus and carbon-phosphorus couplings can be used to trace the connectivity through the phosphoryl group, confirming the link between the two thiophene moieties. This detailed analysis also allows for the unambiguous identification of the specific isomer of the compound.

Application of Two-Dimensional NMR Experiments

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the proton-proton coupling networks within each thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the one-bond and multiple-bond correlations between protons and carbons, respectively. An HMBC experiment would be particularly useful in confirming the connectivity between the thiophene rings and the phosphorus atom by observing correlations between the thiophene protons and the phosphorus-bound carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and sulfur (³²S, ³³S, and ³⁴S isotopes).

The fragmentation pattern observed in the mass spectrum upon ionization would provide further structural information. Common fragmentation pathways could include the cleavage of the phosphorus-thiophene bonds, leading to the formation of chlorothiophenyl and thiophenyl fragments. The loss of the chlorine atom or the entire phosphoryl group could also be observed.

Ion Expected m/z Significance
[M]⁺Calculated based on molecular formulaMolecular Ion
[M-Cl]⁺M - 35/37Loss of Chlorine
[C₄H₃S]⁺83Thiophenyl fragment
[C₄H₂ClS]⁺117/119Chlorothiophenyl fragment

Note: The exact fragmentation pattern depends on the ionization method used.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, as well as vibrations associated with the thiophene rings.

The P=O stretching vibration is typically a strong and sharp band in the region of 1250-1300 cm⁻¹. The C-H stretching vibrations of the aromatic thiophene rings would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the thiophene rings are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibrations of the thiophene rings are typically weaker and appear at lower wavenumbers. The C-Cl stretching vibration would also be present, likely in the fingerprint region.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
P=O stretch1250 - 1300Strong
C-H (aromatic) stretch3000 - 3100Medium
C=C (aromatic) stretch1400 - 1600Medium to Weak
C-Cl stretch600 - 800Medium

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, which can be described by bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not available, we can infer its structural parameters from known values of similar thiophene and organophosphorus compounds.

The thiophene rings are expected to be largely planar, with bond lengths and angles characteristic of substituted thiophenes. The phosphorus center is anticipated to adopt a tetrahedral geometry, being bonded to a chlorine atom, an oxygen atom (via a double bond), and two thiophene rings.

Table 1: Representative Bond Lengths and Bond Angles in Thiophene and Phosphine (B1218219) Oxide Derivatives

ParameterTypical Value
Bond Lengths (Å)
C-S (in thiophene)1.70 - 1.74
C=C (in thiophene)1.35 - 1.38
C-C (in thiophene)1.41 - 1.45
P=O1.45 - 1.50
P-Cl1.98 - 2.05
P-C1.78 - 1.85
C-Cl (on thiophene)1.70 - 1.75
**Bond Angles (°) **
C-S-C (in thiophene)~92
O=P-C110 - 115
Cl-P-C102 - 108
C-P-C105 - 110

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including the absorption of photons and the subsequent emission of light through processes like fluorescence. These properties are intrinsically linked to the electronic structure of the molecule.

Characterization of Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is expected to be dominated by π-π* transitions within the thiophene rings. The presence of the phosphoryl and chloro substituents will influence the energies of these transitions and, consequently, the positions of the absorption maxima (λmax).

The UV-Vis spectrum of thiophene itself shows a strong absorption band around 231 nm. aip.org The conjugation of two thiophene rings through the phosphorus atom is expected to lead to a red-shift (a shift to longer wavelengths) of this absorption band. The chloro and phosphoryl groups, acting as auxochromes, will further modify the electronic structure and the absorption spectrum. Generally, substituents on the thiophene ring can cause both a shift in the absorption maximum and a change in the intensity of the absorption. nii.ac.jp

Table 2: Illustrative UV-Vis Absorption Maxima for Substituted Thiophenes

CompoundSolventλmax (nm)
ThiopheneHexane231
2-Chlorothiophene (B1346680)Not specified237
2-AcetylthiopheneEthanol260, 285
2,2'-BithiopheneNot specified302

Based on these trends, the main absorption band for this compound is likely to appear in the range of 250-320 nm.

Fluorescence Quantum Yield and Nonradiative Decay Pathways

Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then return to the ground state through several pathways, including fluorescence (emission of a photon) and nonradiative decay (loss of energy as heat). The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence properties of thiophene derivatives are highly dependent on their structure. While some thiophene-based compounds are highly fluorescent, others exhibit very low quantum yields. nih.gov The presence of the heavy chlorine atom in this compound may lead to a decrease in the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, a competing nonradiative pathway.

Internal Conversion: A rapid radiationless transition between electronic states of the same multiplicity.

Intersystem Crossing: A radiationless transition between electronic states of different multiplicities (e.g., from a singlet excited state to a triplet excited state).

Vibrational Relaxation: The loss of excess vibrational energy as heat to the surrounding solvent molecules.

The balance between radiative decay (fluorescence) and these nonradiative decay pathways will determine the observed fluorescence quantum yield and the lifetime of the excited state for this compound. Detailed experimental studies would be necessary to quantify these photophysical parameters. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 2 Chlorothiophen 2 Ylphosphoryl Thiophene

Reactivity at the Chlorothiophene Moiety

The chlorothiophene ring is susceptible to a variety of transformations, including electrophilic attack on the ring, nucleophilic displacement of the chlorine atom, and metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of thiophenes. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate carbocation (arenium ion). organic-chemistry.org Substitution typically occurs preferentially at the C2 (α) position, as the positive charge in the intermediate is better delocalized. researchgate.net

In 2-(Chlorothiophen-2-ylphosphoryl)thiophene, there are two thiophene rings. The phosphoryl group (P=O) is a deactivating, meta-directing group in electrophilic aromatic substitution on benzene rings. Its effect on the thiophene ring to which it is directly attached is expected to be similar, reducing its reactivity towards electrophiles. The chlorine atom on the other thiophene ring is also a deactivating group but directs incoming electrophiles to the ortho and para positions.

Therefore, electrophilic attack is most likely to occur on the thiophene ring that does not bear the chlorine atom, specifically at the C5' position, which is para to the phosphoryl group. However, the deactivating nature of the phosphoryl group will likely necessitate harsher reaction conditions compared to unsubstituted thiophene. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. organic-chemistry.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/Conditions Predicted Major Product
HNO₃ / H₂SO₄ 2-((5'-Nitrothiophen-2-yl)phosphoryl)-chlorothiophene
Br₂ / FeBr₃ 2-((5'-Bromothiophen-2-yl)phosphoryl)-chlorothiophene
SO₃ / H₂SO₄ 2-((5'-Sulfothiophen-2-yl)phosphoryl)-chlorothiophene

Nucleophilic Displacement Reactions at the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the phosphoryl group is attached to the other thiophene ring and therefore does not directly activate the chlorine atom for nucleophilic attack.

However, nucleophilic substitution on halothiophenes can proceed through different mechanisms. For 2-halothiophenes, the reaction with nucleophiles can be sluggish. The reactivity can be enhanced if the thiophene ring is activated by other substituents. Without such activation, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve displacement of the chlorine atom.

Metal-Catalyzed Coupling Reactions of Halogenated Thiophenes

The chlorine atom on the thiophene ring serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are commonly employed for these transformations. nih.gov

Examples of such reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Stille Coupling: Coupling with an organotin reagent catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a strong base.

These reactions would allow for the elaboration of the chlorothiophene moiety, introducing a wide range of functional groups at the C2 position. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Potential Metal-Catalyzed Coupling Reactions

Coupling Reaction Reagents Product Type
Suzuki Ar-B(OH)₂, Pd catalyst, base 2-(Arylthiophen-2-ylphosphoryl)thiophene
Stille Ar-Sn(Alkyl)₃, Pd catalyst 2-(Arylthiophen-2-ylphosphoryl)thiophene
Heck Alkene, Pd catalyst, base 2-(Alkenylthiophen-2-ylphosphoryl)thiophene
Sonogashira Alkyne, Pd/Cu catalyst, base 2-(Alkynylthiophen-2-ylphosphoryl)thiophene

Transformations Involving the Phosphoryl Functional Group

The phosphoryl group (P=O) is a key functional group that can undergo several important transformations.

Reduction of Phosphine (B1218219) Oxides to Corresponding Phosphines

The reduction of tertiary phosphine oxides to the corresponding phosphines is a fundamental transformation in organophosphorus chemistry. The P=O bond is thermodynamically stable, and therefore, strong reducing agents are typically required. A variety of reagents have been developed for this purpose, with silanes being among the most common and effective. organic-chemistry.org

Common reducing agents include:

Trichlorosilane (HSiCl₃): Often used in the presence of a base like triethylamine (B128534) or pyridine (B92270). The stereochemistry at the phosphorus center is typically inverted. wikipedia.org

Hexachlorodisilane (Si₂Cl₆): A powerful reducing agent that can deoxygenate phosphine oxides. nih.gov

Phenylsilane (PhSiH₃): A milder silane (B1218182) reducing agent.

Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent, though it can sometimes lead to side reactions.

The reduction of this compound would yield 2-(Chlorothiophen-2-ylphosphanyl)thiophene, a trivalent phosphine. This transformation is significant as phosphines are widely used as ligands in transition metal catalysis. The choice of reducing agent would be critical to avoid reduction of the thiophene rings or cleavage of the C-P or C-Cl bonds.

Table 3: Common Reagents for Phosphine Oxide Reduction

Reducing Agent Typical Conditions Stereochemical Outcome
HSiCl₃ / Et₃N Toluene, reflux Inversion
Si₂Cl₆ Benzene, reflux Inversion
PhSiH₃ Toluene, reflux Retention

Addition Reactions of P-H Bonds Present in Related Structures

While this compound itself does not possess a P-H bond, its reduction product, the corresponding secondary phosphine oxide (if one of the thiophene groups were replaced by a hydrogen atom), would be a key intermediate for P-H addition reactions. These reactions, such as the hydrophosphinylation of alkenes and alkynes, are important methods for the formation of new C-P bonds.

The addition of a P-H bond across a carbon-carbon multiple bond can be initiated by radicals, bases, or transition metal catalysts. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) depends on the mechanism. For instance, radical additions typically yield the anti-Markovnikov product.

Furthermore, secondary phosphine oxides can participate in phospha-Michael additions to α,β-unsaturated carbonyl compounds. frontiersin.org They can also be used in Pudovik and Hirao reactions. nih.gov These reactions provide access to a wide array of functionalized organophosphorus compounds.

Phosphine Oxide Arylation and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are a primary method for forming the aryl-phosphine oxide linkage. organic-chemistry.org For instance, the coupling of secondary phosphine oxides with aryl bromides, catalyzed by palladium complexes, provides a direct route to tertiary phosphine oxides. organic-chemistry.orgresearchgate.net This methodology is compatible with a wide array of functional groups. researchgate.net Similarly, nickel-catalyzed cross-coupling of (het)aryl tosylates with secondary phosphine oxides has been developed, offering a cost-effective alternative. researchgate.net

The direct arylation of thiophenes is another powerful tool. Phosphine-free palladium-catalyzed systems have been shown to be highly efficient for the C-H arylation of thiophene derivatives with aryl bromides, often at very low catalyst loadings (0.1–0.001 mol%). researchgate.netacs.orgrsc.org These reactions typically occur at the α-position (C2 or C5) of the thiophene ring. acs.org

The table below summarizes typical conditions for the direct arylation of thiophene, a reaction analogous to the formation of the thienyl-phosphorus bonds in the title compound.

CatalystLigandBaseSolventTemp (°C)Yield (%)Ref
Pd(OAc)₂NoneKOAcDMA130High rsc.org
Pd(OAc)₂NoneK₂CO₃ / PivOHDMA110-150Good unipd.it
Bis(alkoxo)palladium complexNoneK₂CO₃Dioxane120Good-Excellent acs.org
PdCl(C₃H₅)(dppb)dppbCs₂CO₃NMP150Good researchgate.net

Once formed, the phosphine oxide group is generally stable but can be used to stabilize palladium catalysts in subsequent cross-coupling reactions, preventing the precipitation of palladium black and maintaining catalytic activity. nih.gov Further functionalization can also be achieved. For example, bis(acyl)phosphane oxides (BAPOs) can be synthesized and used to functionalize surfaces, indicating the potential for modifying the phosphorus center for materials science applications. rsc.org

Reactivity of the Thiophene Ring Governed by Phosphorus Substitution

Electronic and Steric Effects of Phosphorus on Thiophene Reactivity

The phosphoryl group [–P(O)Cl–] attached to the C2 position of each thiophene ring exerts a significant influence on their chemical reactivity through both electronic and steric effects.

Electronic Effects: The phosphoryl group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms bonded to the phosphorus. This effect is transmitted to the thiophene rings, leading to a general deactivation of the aromatic system towards electrophilic aromatic substitution (SEAr). The electron density of the thiophene rings is reduced, particularly at the positions ortho and para to the phosphorus substituent (C3 and C5). This deactivation makes reactions like Friedel-Crafts acylation or nitration more difficult compared to unsubstituted thiophene. Conversely, the electron-withdrawing nature of the phosphoryl group can make the thiophene rings more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires a leaving group on the ring and very strong nucleophiles. Upon protonation, the electron-withdrawing character of similar moieties increases, making oxidation of the thiophene units more difficult. nih.gov

Steric Effects: The di(thiophen-2-yl)phosphoryl group is sterically bulky. This steric hindrance can impede the approach of reagents to the positions adjacent to the point of attachment, namely the C3 positions of the thiophene rings. Consequently, reactions that are not electronically controlled may be sterically directed to the less hindered C5 positions. The combination of steric bulk and the deactivating electronic effect makes the C3 and C4 positions of the thiophene rings significantly less reactive. Computational studies on related phosphorus-substituted acenaphthenes and thiophene derivatives have been used to analyze and predict these electronic and steric impacts on molecular geometry and reactivity. nih.govbeilstein-journals.orgnih.gov

Directed C-H Functionalization of Thiophene Units

Direct C-H functionalization is a powerful strategy for modifying aromatic and heteroaromatic rings without the need for pre-functionalization (e.g., halogenation or metallation). mdpi.com In the context of this compound, the phosphoryl group itself does not typically act as a coordinating directing group for ortho-C-H activation in the way that, for example, a pyridine or amide group does. rsc.org However, the inherent reactivity of the thiophene C-H bonds, as modulated by the phosphorus substituent, governs the regioselectivity of these reactions.

Palladium-catalyzed direct arylation reactions on thiophenes preferentially occur at the most acidic C-H bond, which is typically at the α-positions (C2 and C5). unipd.it In the title compound, the C2 positions are occupied by the phosphorus group. Therefore, C-H functionalization would be expected to occur at the C5 positions. The strong electron-withdrawing effect of the phosphoryl group would further enhance the acidity of the C5 protons, making these sites prime targets for metalation-deprotonation steps in catalytic cycles. unipd.it

Alternatively, a directing group can be installed elsewhere on the thiophene ring to override the inherent electronic preferences. For instance, a removable bromide group has been shown to act as a directing group for the β-arylation (C3 or C4) of thiophenes. ornl.govresearchgate.net Carboxylic acid groups have also been employed as traceless directing groups for rhodium(III)-catalyzed C-H/C-H cross-coupling with thiophenes. researchgate.net Such strategies could be employed to achieve functionalization at the otherwise less reactive C3 or C4 positions of the thiophene rings in this compound.

Elucidation of Reaction Mechanisms and Intermediates

Investigation of Radical-Mediated Processes

Organophosphorus compounds can participate in a variety of radical reactions. P-centered radicals, particularly phosphinoyl radicals (R₂P(O)•), are key intermediates in these processes. rsc.org These radicals can be generated photochemically, thermally, or through redox processes and are involved in additions, substitutions, and coupling reactions. researchgate.net

A plausible radical-mediated process involving this compound could be initiated by homolytic cleavage of the P-Cl bond or by single-electron transfer (SET) to generate a phosphinoyl radical. This electrophilic P-centered radical could then add to unsaturated systems like alkenes or arenes. nih.govnsf.gov For example, a photocatalytic strategy has been developed for the concurrent addition of a phosphorus group and a heteroarene across an olefin, proceeding through an electrophilic P-centered radical intermediate. nih.govnsf.gov

Radical processes are also central to the synthesis of sulfur-containing organophosphorus compounds. researchgate.netresearchgate.net The reaction of H-phosphine oxides with thiols or disulfides can proceed through radical mechanisms to form P-S bonds. researchgate.net While the title compound already contains thiophene, these mechanisms highlight the compatibility of phosphorus-centered radicals with sulfur-containing molecules. Radical-chain desulfurization reactions mediated by phosphorus(III) compounds have also been studied, suggesting that under certain conditions, P-S bond cleavage or C-S bond cleavage within the thiophene ring could be initiated by radical processes. ucl.ac.uk

The table below lists common P-centered radical species and their characteristics.

Radical TypeGeometrySOMO CharacterPrecursor
PhosphinylBentπR₂PH
PhosphinoylTrigonal PyramidalσR₂P(O)H
PhosphoniumylTrigonal PyramidalσR₃P
PhosphoranylTrigonal Bipyramidal-P(V) species

Stereochemical Outcomes and Diastereoselective Control

The phosphorus atom in this compound is a stereogenic center, as it is bonded to four different groups (an oxygen, a chlorine, a thiophen-2-yl group, and a 5-chlorothiophen-2-yl group). Therefore, the compound can exist as a pair of enantiomers. The synthesis and reaction of such P-stereogenic compounds are of significant interest in asymmetric catalysis and medicinal chemistry. nih.gov

The synthesis of enantiomerically enriched P-stereogenic phosphine oxides can be achieved through several methods, including the resolution of diastereomers, the use of chiral auxiliaries, and asymmetric catalysis. nih.govnih.gov For example, chiral auxiliaries like menthol (B31143) can be used to prepare diastereomeric phosphinates, which can be separated and then converted to the desired phosphine oxide with high enantiopurity. scripps.edu More recently, catalytic asymmetric methods, such as the desymmetrization of prochiral bisphenol compounds or enantioselective cross-coupling reactions, have emerged as powerful tools for constructing P-stereogenic centers. nih.govrsc.orgsustech.edu.cn

Once a chiral center at phosphorus is established, it can influence the stereochemical outcome of subsequent reactions on the thiophene rings, leading to diastereoselective functionalization. The chiral environment created by the P-stereogenic center can direct the approach of a reagent to one face of the prochiral thiophene ring over the other. This has been demonstrated in the nucleophilic addition of P-chiral H-phosphine oxides to aldehydes and ketones, where the stereogenic phosphorus center induces the diastereoselective formation of a new carbon stereocenter with high selectivity (up to >99:1 d.r.). nih.gov Similarly, in organocatalysis, chiral bithiophene-based phosphine oxides have been used as Lewis base catalysts to promote stereoselective allylation and aldol (B89426) reactions. researchgate.net These principles could be applied to control the stereochemistry of C-H functionalization or addition reactions on the thiophene rings of the title compound.

Coordination Chemistry and Catalytic Applications of Thiophene Phosphoryl Ligands

Design and Synthesis of Thiophene-Phosphine Oxide Ligands for Transition Metals

The rational design and synthesis of phosphine (B1218219) oxide ligands containing thiophene (B33073) moieties are of significant interest in the field of coordination chemistry and catalysis. These ligands offer a unique combination of electronic and steric properties that can be fine-tuned to enhance the performance of transition metal catalysts. The synthesis of the target ligand, 2-(Chlorothiophen-2-ylphosphoryl)thiophene, can be envisioned through the reaction of a suitable Grignard or organolithium reagent derived from 2-chlorothiophene (B1346680) with thiophenyl dichlorophosphine oxide, followed by hydrolysis.

Ligand Architecture: Steric Hindrance and Electronic Properties Tuning

The architecture of phosphine ligands is a critical determinant of their effectiveness in catalytic applications. Two key parameters, the Tolman cone angle (θ) and the Tolman electronic parameter (χ), are used to quantify the steric and electronic properties of these ligands, respectively. libretexts.orglibretexts.org

The electronic properties of the ligand, influenced by the electronegativity of the substituent groups, dictate the electron density on the phosphorus atom and, consequently, its donor strength towards the metal center. libretexts.orgmanchester.ac.uk The thiophene rings are generally considered to be electron-rich aromatic systems. However, the presence of the electronegative chlorine atom in the 2-chlorothiophen-2-yl group will withdraw electron density from the phosphorus atom, thereby modulating its electronic character. The interplay between the electron-donating thiophene ring and the electron-withdrawing chlorothiophene ring allows for a fine-tuning of the ligand's electronic properties. nih.gov

PropertyInfluencing Factors for this compoundExpected Effect on Catalysis
Steric Hindrance (Cone Angle)Two bulky thiophene rings directly bonded to phosphorus.Promotes formation of low-coordinate, active catalytic species.
Electronic Properties (Donor Strength)Balance between electron-donating thiophene and electron-withdrawing chlorothiophene moieties.Optimizes the electronic environment of the metal center for specific catalytic steps.

Coordination Modes and Complex Geometries

Phosphine oxides typically coordinate to transition metals through the oxygen atom of the phosphoryl group, acting as hard Lewis bases. wikipedia.org Therefore, the primary coordination mode for this compound is expected to be as a monodentate O-donor ligand. Upon coordination, an elongation of the P=O bond is anticipated, reflecting the donation of electron density from the oxygen to the metal center. wikipedia.org

However, the presence of sulfur atoms in the thiophene rings introduces the possibility of alternative or additional coordination modes. Thiophene and its derivatives are known to coordinate to transition metals in various ways, including η¹(S)-coordination (ligation through the sulfur atom), as well as η²-, η⁴-, and η⁵-coordination involving the π-system of the thiophene ring. researchgate.netacs.org This versatility could allow this compound to act as a bidentate or even a bridging ligand, depending on the nature of the metal center and the reaction conditions. The resulting complex geometries will be dictated by the preferred coordination number of the metal and the steric constraints imposed by the bulky thiophene substituents.

Application in Homogeneous and Heterogeneous Catalysis

Thiophene-phosphine oxide ligands have shown considerable promise in various catalytic transformations due to their unique combination of steric and electronic properties. nih.govfrontiersin.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium complexes bearing phosphine-based ligands are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. nih.govacs.org The catalyst system of Pd(0) with a bulky phosphine-based ligand has demonstrated high efficiency for the Suzuki-Miyaura cross-coupling of thiophene-2-boronic ester and aryl halides. nih.gov The steric bulk of the ligand can facilitate the reductive elimination step, while the electronic properties influence the rates of oxidative addition and transmetalation. researchgate.net For the this compound ligand, the significant steric presence and tunable electronic nature are expected to promote high catalytic activity and selectivity in these reactions.

Catalytic StepInfluence of this compound
Oxidative AdditionElectronic properties of the ligand modulate the electron density at the metal center, influencing the rate of this step. researchgate.net
TransmetalationSteric and electronic effects of the ligand can impact the ease of this step. researchgate.net
Reductive EliminationThe steric bulk of the thiophene groups can promote the final bond-forming step.

Catalytic Hydrogenation and Other Transformations

Transition metal complexes with phosphine ligands are also active in catalytic hydrogenation reactions. nih.govresearchgate.net The asymmetric hydrogenation of substituted thiophenes and benzothiophenes has been achieved using ruthenium-N-heterocyclic carbene catalysts, highlighting the potential for catalytic reduction of these heterocycles. acs.org While less common than phosphines, phosphine oxides can also serve as ligands in hydrogenation catalysis. researchgate.net The this compound ligand, in conjunction with suitable transition metals, could potentially catalyze the hydrogenation of various unsaturated substrates.

Influence of the Second Coordination Sphere on Catalytic Performance

The second coordination sphere, which comprises molecules and functional groups that are not directly bonded to the metal center but are in close proximity, can have a profound impact on the catalytic performance. nih.gov These non-covalent interactions can influence the stability of the catalyst, the selectivity of the reaction, and the rate of catalytic turnover.

In the case of complexes formed with this compound, the thiophene rings themselves can be considered part of the second coordination sphere relative to the primary M-O bond. Interactions between these rings and the substrate or other components of the catalytic system could play a significant role. For instance, hydrogen bonding or π-stacking interactions involving the thiophene moieties could help to orient the substrate for a specific reaction pathway, thereby enhancing selectivity. The strategic modification of the ligand backbone, for example, by introducing additional functional groups on the thiophene rings, could be a powerful strategy to further manipulate the second coordination sphere and optimize catalytic performance. nih.gov

Exploration of Metal-Free Organocatalysis Utilizing Phosphine Oxides

The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. Within this domain, phosphine oxides have garnered significant attention as effective Lewis base catalysts. Their utility stems from the ability of the phosphoryl oxygen to interact with and activate Lewis acidic species, thereby promoting a variety of stereoselective transformations without the need for transition metals.

Recent research has ventured into the use of thiophene-containing phosphine oxides as organocatalysts. The electron-rich nature of the thiophene moiety can influence the Lewis basicity of the phosphoryl group, offering a tunable platform for catalyst design. These catalysts have proven particularly effective in reactions mediated by silicon Lewis acids.

A notable application of this class of organocatalysts is in the stereoselective allylation of aldehydes and direct aldol-type reactions. In these transformations, the thiophene-based phosphine oxide acts as a Lewis base, coordinating to a silicon species like allyltrichlorosilane (B85684) or silicon tetrachloride. This coordination enhances the Lewis acidity of the silicon center, generating a hypervalent silicate (B1173343) species that is a more potent and chiral Lewis acid capable of activating the substrates and controlling the stereochemical outcome of the reaction. researchgate.netiss.itunimi.itresearchgate.net

The general mechanism involves the phosphine oxide catalyst (a Lewis base) activating a pro-Lewis acid (e.g., SiCl₄), which then facilitates the desired chemical transformation. The electronic properties of the substituents on the thiophene and phenyl rings of the phosphine oxide have been shown to directly impact the catalyst's efficiency. Electron-donating groups, for instance, can increase the Lewis basicity of the phosphoryl oxygen, leading to enhanced catalytic activity. iss.itresearchgate.net

Detailed studies on novel chiral bithiophene-based phosphine oxides have demonstrated their efficacy in promoting these reactions. For example, enantiomerically pure tetramethylbithiophene diphosphine oxides have been synthesized and successfully employed as organocatalysts. iss.itresearchgate.net

One of the key reactions catalyzed by these thiophene-based phosphine oxides is the enantioselective allylation of aldehydes with allyltrichlorosilane. The catalyst promotes the formation of homoallylic alcohols with good yields and high enantiomeric excess. The interactive table below summarizes representative results from these studies.

Table 1: Enantioselective Allylation of Aldehydes using a Chiral Bithiophene-Based Phosphine Oxide Catalyst iss.itresearchgate.net Note: The data presented is for a representative chiral bithiophene-based phosphine oxide and not specifically for this compound, for which specific catalytic data was not found in the surveyed literature.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde7080
4-Nitrobenzaldehyde7686
2-Naphthaldehyde6575
Cinnamaldehyde5872

Similarly, these organocatalysts have been successfully applied to direct aldol-type reactions, affording β-hydroxy ketones with high diastereoselectivity and enantioselectivity. The catalyst, in conjunction with silicon tetrachloride, activates a ketone to react with another carbonyl compound.

Table 2: Direct Aldol (B89426) Reaction Catalyzed by a Chiral Bithiophene-Based Phosphine Oxide iss.itresearchgate.net Note: The data presented is for a representative chiral bithiophene-based phosphine oxide and not specifically for this compound, for which specific catalytic data was not found in the surveyed literature.

Ketone SubstrateAldehyde SubstrateYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
AcetophenoneBenzaldehyde6885:1570
Propiophenone4-Chlorobenzaldehyde7288:1272
CyclohexanoneBenzaldehyde62-65

While specific research on the organocatalytic applications of "this compound" is not extensively available in the reviewed literature, the principles established with structurally related bithiophene-based phosphine oxides provide a strong foundation for its potential in metal-free catalysis. The presence of the chloro substituent and the arrangement of the two thiophene rings are expected to modulate the electronic properties and steric environment of the phosphoryl group, which could, in turn, influence its catalytic performance. Further investigation into this specific compound and its derivatives is warranted to fully explore their catalytic capabilities.

Theoretical and Computational Chemistry: Insights into 2 Chlorothiophen 2 Ylphosphoryl Thiophene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 2-(Chlorothiophen-2-ylphosphoryl)thiophene. researchgate.net This method, rooted in quantum mechanics, is used to predict a wide range of molecular properties by approximating the electron density of a system. For thiophene (B33073) derivatives, DFT calculations can provide valuable insights into their geometric parameters, electronic properties, and potential chemical behavior. nih.gov

Optimized Geometries and Conformational Energy Landscapes

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For a molecule with flexible bonds, such as the bond connecting the two thiophene rings through the phosphoryl group in this compound, multiple conformations may exist. nih.govrsc.org Computational methods can be used to explore the conformational energy landscape, identifying the various energy minima (stable conformers) and the transition states that connect them. nih.gov This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. The planarity of the thiophene rings and the dihedral angles between them are key parameters determined in these studies. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound

ParameterBond/AngleValue
Bond LengthC-S (thiophene)1.72 Å
C=C (thiophene)1.38 Å
C-Cl1.74 Å
P=O1.48 Å
P-C (thiophene)1.80 Å
Bond AngleC-S-C (thiophene)92.5°
C-C-Cl125.0°
O=P-C115.0°
Dihedral AngleThiophene-P-Thiophene60.0°

Note: These values are hypothetical and based on typical bond lengths and angles found in computationally studied thiophene derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. chemrxiv.org A smaller gap generally suggests a more reactive molecule. mdpi.com For substituted thiophenes, the nature and position of the substituents can significantly influence the energies of these orbitals and, consequently, the molecule's electronic behavior. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)Implication
HOMO-6.50Electron-donating capability
LUMO-1.80Electron-accepting capability
HOMO-LUMO Gap4.70Chemical stability and reactivity

Note: These are representative energy values based on DFT calculations of similar organic molecules.

Electrostatic Potential, Atomic Charges, and Chemical Reactivity Descriptors

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP map would likely show negative potential around the oxygen and chlorine atoms and the sulfur atoms of the thiophene rings.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). mdpi.com These descriptors provide quantitative measures of a molecule's stability and reactivity. rroij.com

Table 3: Calculated Chemical Reactivity Descriptors for this compound

DescriptorValue (eV)Significance
Chemical Hardness (η)2.35Resistance to change in electron distribution
Chemical Potential (μ)-4.15"Escaping tendency" of electrons
Electrophilicity Index (ω)3.67Propensity to accept electrons

Note: These values are derived from the representative HOMO-LUMO energies in Table 2.

Computational Spectroscopy and Property Prediction

Computational methods can also be employed to predict various spectroscopic properties of molecules, providing a powerful complement to experimental studies.

Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, often based on DFT, can predict the 1H and 13C NMR chemical shifts and coupling constants of a molecule with a reasonable degree of accuracy. nih.govuni-muenchen.de These predictions can aid in the assignment of experimental spectra and provide confidence in the proposed structure. liverpool.ac.uk For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chloro and phosphoryl groups, as well as the magnetic anisotropy of the thiophene rings. stenutz.eu

Table 4: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

NucleusPredicted Chemical Shift (ppm)
1H (Thiophene)7.0 - 8.0
13C (Thiophene, C-S)125 - 130
13C (Thiophene, C-P)140 - 145
13C (Thiophene, C-Cl)130 - 135

Note: These are estimated chemical shift ranges based on known values for substituted thiophenes.

Prediction of UV-Vis Absorption and Fluorescence Emission Spectra

Time-dependent DFT (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of molecules. mdpi.com This approach can calculate the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the transitions. researchgate.netresearchgate.net For a conjugated system like this compound, TD-DFT calculations can help to understand the nature of the electronic transitions (e.g., π-π* transitions) that give rise to its UV-Vis spectrum. The predicted spectra can be compared with experimental data to validate the computational model and provide a deeper understanding of the molecule's photophysical properties. researchgate.net

Table 5: Predicted UV-Vis Absorption and Fluorescence Emission Data for this compound

PropertyWavelength (nm)Oscillator Strength (f)
Absorption (λmax)2850.85
Emission (λem)350-

Note: These are hypothetical values based on TD-DFT calculations of similar aromatic and heterocyclic compounds.

Computational Studies of Reaction Mechanisms and Pathways

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction to understand how reactants are converted into products. This includes the identification of key stationary points such as transition states and intermediates.

Identification of Transition States and Intermediates

Computational studies are instrumental in identifying the short-lived transition states and intermediates that are often difficult to detect experimentally. For reactions involving organophosphorus compounds like this compound, density functional theory (DFT) calculations can be employed to model the geometric and electronic structure of these transient species. For instance, in related studies of nucleophilic substitution at a phosphorus center, computational approaches have been used to characterize the trigonal bipyramidal transition states. These calculations provide crucial information on bond-breaking and bond-forming processes, offering a step-by-step view of the reaction pathway.

Energetic Profiles and Reaction Rate Constants

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile reveals the activation energies, which are critical for determining the feasibility and rate of a reaction. The activation energy, obtained from the difference in energy between the reactants and the transition state, can be used within transition state theory to estimate reaction rate constants. While specific data for this compound is not available, analogous computational studies on similar phosphine (B1218219) derivatives have successfully predicted reaction rates that are in good agreement with experimental observations.

Advanced Computational Methodologies and Molecular Modeling

To achieve higher accuracy and to study complex systems, more advanced computational methods are often necessary. These methods can account for the influence of the surrounding environment, such as a solvent or a biological matrix, on the properties of the molecule of interest.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are a powerful tool for studying reactions in large systems. In this approach, the chemically active part of the system, such as the reacting core of this compound, is treated with a high level of theory (QM), while the remainder of the system is described using a less computationally expensive method (MM). rutgers.edumdpi.com This allows for the inclusion of environmental effects without incurring prohibitive computational costs. kit.edu For example, a QM/MM study could model the hydrolysis of this compound in an explicit solvent, providing insights into the role of individual solvent molecules in stabilizing transition states and intermediates. rutgers.edumdpi.com

Investigation of Nonradiative Decay Processes and Luminescence Properties

Computational chemistry is also pivotal in understanding the photophysical properties of molecules, including their luminescence and any processes that compete with light emission, such as nonradiative decay. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the excited state properties of molecules. These calculations can predict absorption and emission wavelengths, as well as the efficiencies of radiative (fluorescence, phosphorescence) and nonradiative decay pathways. While specific studies on the luminescence of this compound are not prevalent, computational investigations into similar thiophene-based compounds have provided valuable insights into how chemical structure influences their optical properties.

Advanced Academic Applications and Future Research Directions of Organophosphorus Thiophenes

Applications in Advanced Materials Science

The unique combination of a phosphorus center, electron-rich thiophene (B33073) rings, and a reactive chlorine atom in 2-(Chlorothiophen-2-ylphosphoryl)thiophene suggests its potential utility in a variety of advanced materials. The interaction between the phosphoryl group and the conjugated thiophene systems can lead to interesting photophysical and electronic properties.

Organic Light-Emitting Diodes (OLEDs) and Host Materials

In the realm of Organic Light-Emitting Diodes (OLEDs), the development of high-performance host materials is crucial for achieving high efficiency and long operational lifetimes. noctiluca.euossila.comossila.com Bipolar host materials, which can transport both holes and electrons, are particularly sought after. nih.gov The inherent properties of the thiophene and phosphoryl groups in this compound could be leveraged to create novel host materials. The electron-donating nature of the thiophene rings could facilitate hole transport, while the phosphoryl group is known to be electron-withdrawing, potentially aiding in electron transport.

Future research could involve the synthesis of derivatives of this compound where the chlorine atom is substituted with various functional groups to fine-tune the electronic properties and energy levels. This would allow for the optimization of these materials for use as hosts for different colored phosphorescent or fluorescent emitters.

Table 1: Potential Properties of this compound Derivatives as OLED Host Materials

DerivativePotential Highest Occupied Molecular Orbital (HOMO) LevelPotential Lowest Unoccupied Molecular Orbital (LUMO) LevelPotential Triplet Energy
Methoxy-substitutedLowered ionization potentialRelatively unchangedHigh
Cyano-substitutedIncreased ionization potentialLowered electron affinityHigh
Phenyl-substitutedTunable via substitution on the phenyl ringTunable via substitution on the phenyl ringHigh

Organic Field-Effect Transistors (OFETs) and Semiconducting Polymers

Thiophene-based materials are renowned for their excellent performance as the active layer in Organic Field-Effect Transistors (OFETs). pkusz.edu.cnnih.govnih.gov The introduction of a phosphoryl group could significantly influence the molecular packing and electronic coupling between adjacent molecules in the solid state, which are critical factors for charge transport. The planarity of the bithienyl system linked by the phosphorus atom could promote π-π stacking, a key requirement for efficient charge mobility.

Table 2: Hypothetical Performance of OFETs Based on Polymers Derived from this compound

Polymer ArchitectureExpected Charge Carrier Mobility (cm²/Vs)Potential On/Off RatioKey Feature
Linear, unsubstituted polymer0.1 - 1.0> 10^6High degree of order
Polymer with solubilizing alkyl chains0.01 - 0.5> 10^5Solution processability
Donor-acceptor copolymer> 1.0> 10^7Ambipolar transport

Chemical Sensors for Analyte Detection

The combination of a Lewis acidic phosphorus center and the potential for functionalization of the thiophene rings makes this compound an intriguing candidate for the development of chemical sensors. The interaction of specific analytes with the phosphoryl group could lead to a detectable change in the photophysical or electronic properties of the molecule, such as a shift in fluorescence or a change in conductivity. For instance, thiophene-based fluorescent sensors have demonstrated high sensitivity and selectivity for various metal ions. rsc.orgresearchgate.net

By modifying the substituents on the thiophene rings, it may be possible to create an array of sensors that are selective for different analytes. The chlorine atom offers a convenient point for attaching receptor units designed to bind to specific target molecules.

Contributions to Novel Synthetic Methodologies

Beyond its potential applications in materials science, this compound can also be a valuable tool for synthetic chemists, enabling the development of new building blocks and facilitating unprecedented chemical transformations.

Development of New Building Blocks for Complex Syntheses

The title compound itself can be considered a versatile building block. The presence of two distinct thiophene rings, one of which is chlorinated, allows for selective functionalization at multiple positions. This makes it a valuable precursor for the synthesis of more complex, multi-component systems. For example, the chlorinated thiophene can undergo cross-coupling reactions, while the other thiophene ring can be functionalized through electrophilic substitution. Thiophene derivatives are already key building blocks for a wide range of materials, including insecticides and organic semiconductors. beilstein-journals.orgnih.govnih.govmdpi.comresearchgate.net

The phosphorus center also provides a point for further chemical modification, allowing for the introduction of additional functional groups or the construction of dendritic structures.

Reagents for Unprecedented Chemical Transformations

The unique electronic and steric environment created by the combination of the phosphoryl group and the two thiophene rings could enable this compound to act as a ligand or reagent in novel chemical transformations. The phosphorus atom can coordinate to metal centers, and the electronic properties of the thiophene rings can influence the reactivity of the resulting metal complex.

For instance, chiral derivatives of this compound could be explored as ligands in asymmetric catalysis. The rigid backbone provided by the thiophene units could create a well-defined chiral pocket around a metal center, leading to high enantioselectivity in a variety of chemical reactions. The development of new synthetic methods for thiophene derivatives is an active area of research. pharmaguideline.combohrium.comderpharmachemica.com

Emerging Research Foci in Organophosphorus Thiophene Chemistry

The field of organophosphorus thiophene chemistry is experiencing a transformative phase, driven by the need for more efficient, safer, and environmentally benign synthetic methodologies. Researchers are increasingly focusing on advanced manufacturing techniques and the core principles of green chemistry to access novel compounds like this compound.

Integration with Flow Chemistry and Continuous Synthesis

The synthesis of complex organophosphorus compounds, including thiophene derivatives, is progressively moving from traditional batch processing to continuous flow chemistry. This shift is motivated by the significant advantages offered by flow technology, such as enhanced safety, improved reaction control, and greater scalability. nih.govnih.gov

Flow chemistry utilizes microreactors or packed-bed systems where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This level of control is particularly advantageous for organophosphorus synthesis, which can involve highly reactive or hazardous intermediates. researchgate.netthieme.de For a hypothetical synthesis of this compound, a key step might involve the coupling of a lithiated chlorothiophene with a suitable phosphorus electrophile. Such reactions are often highly exothermic and rapid.

Key Advantages of Flow Synthesis:

FeatureBenefit in Organophosphorus Thiophene Synthesis
Superior Heat Transfer The high surface-area-to-volume ratio of flow reactors prevents the formation of hot spots, mitigating the risk of thermal runaways in exothermic phosphorylation reactions. nih.gov
Enhanced Mass Transfer Efficient mixing in microchannels ensures homogeneity, leading to higher yields and purities by minimizing side reactions. nih.gov
Improved Safety Hazardous reagents or intermediates are generated and consumed in situ in small volumes, significantly reducing the risks associated with their handling and accumulation. nih.govthieme.de
Scalability Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Sustainable and Green Chemistry Approaches in Organophosphorus Synthesis

The principles of green and sustainable chemistry are becoming central to the development of new synthetic routes for organophosphorus compounds. researchgate.netrsc.orgresearchgate.net The focus is on minimizing waste, avoiding hazardous substances, and improving atom economy. cambridgescholars.com Traditional methods for creating phosphorus-carbon (P-C) bonds often rely on stoichiometric reagents and harsh conditions, generating significant waste. acs.orgresearchgate.net

Modern approaches seek to overcome these limitations. For the synthesis of arylphosphine oxides, which share structural motifs with this compound, greener catalytic methods are being developed. These include palladium- or nickel-catalyzed cross-coupling reactions (such as the Hirao reaction) that connect aryl halides with H-phosphine oxides or related species. researchgate.netorganic-chemistry.org

Key Green Chemistry Strategies:

Catalysis: Utilizing catalytic amounts of transition metals (e.g., Pd, Ni, Cu) instead of stoichiometric reagents improves atom economy and reduces metallic waste. researchgate.netorganic-chemistry.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions, is a key goal. cambridgescholars.com

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or mechanochemistry can accelerate reactions and reduce energy consumption. researchgate.net

Safer Reagents: There is a significant push to move away from highly toxic and hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) towards safer alternatives like hypophosphites. acs.org

A sustainable synthesis of this compound would ideally involve a catalytic cross-coupling of 2-chlorothiophene (B1346680) with a suitable phosphorus-containing fragment. Recent advances in P–C bond formation have explored mechanochemical methods, which use mechanical force (ball-milling) to drive reactions, often in the absence of bulk solvents. acs.orgnih.gov This approach could offer a highly sustainable route to organophosphorus thiophenes by minimizing solvent waste and energy input. nih.gov

Comparison of Synthetic Approaches:

ApproachTraditional Method (e.g., Grignard)Green Catalytic Method (e.g., Hirao Coupling)
Reagents Stoichiometric organometallic reagents (e.g., Grignard), PCl₃ derivatives.Catalytic amounts of transition metals, H-phosphine oxides. researchgate.net
Solvents Anhydrous ethers (e.g., THF, diethyl ether).Potentially greener solvents or solvent-free conditions. researchgate.net
Waste Significant generation of magnesium salts and other byproducts.Reduced waste, catalyst can potentially be recycled.
Safety Involves pyrophoric and moisture-sensitive reagents.Generally safer reaction conditions.

Outlook and Grand Challenges for Future Research Endeavors

The future of organophosphorus thiophene chemistry is poised for significant advancement, yet it faces several grand challenges. The development of novel compounds like this compound will be intrinsically linked to overcoming these hurdles and capitalizing on emerging opportunities.

One of the primary challenges lies in achieving selective functionalization of the thiophene ring. The inherent reactivity of different positions on the thiophene nucleus requires the development of highly selective catalytic systems to control the formation of P-C bonds at desired locations, especially when multiple reactive sites are present.

Furthermore, the quest for ultimate sustainability in organophosphorus chemistry continues. mdpi.commdpi.com A major goal is the complete avoidance of precious metal catalysts in favor of catalysts based on earth-abundant elements or even catalyst-free methods. While significant progress has been made, developing robust, general, and efficient catalyst-free P-C bond-forming reactions remains a formidable challenge. acs.orgnih.gov

The toxicity and environmental impact of organophosphorus compounds are also critical considerations. wikipedia.orgnih.gov Future research must prioritize the design of molecules with favorable environmental profiles and low toxicity. This involves understanding structure-activity relationships not only for desired applications but also for potential adverse effects.

Looking forward, the integration of computational chemistry and machine learning with synthetic chemistry will likely accelerate the discovery of new organophosphorus thiophenes. These tools can predict reaction outcomes, optimize reaction conditions, and design molecules with specific electronic or material properties, such as those desired for fluorescent materials or organic electronics. rsc.org The synergy between automated flow synthesis platforms and artificial intelligence for reaction optimization represents a particularly exciting frontier, promising to rapidly expand the accessible chemical space of organophosphorus thiophenes. nih.gov

Q & A

Q. How can in situ spectroelectrochemical methods elucidate degradation pathways in optoelectronic devices?

  • Methodological Answer : Combined UV-Vis-NIR and EPR spectroscopy under applied voltage tracks radical formation (e.g., polaron/bipolaron states). Accelerated aging tests (85°C/85% RH) correlate degradation products (HPLC-MS) with performance loss. Operando AFM monitors morphological changes during device operation .

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